Bienvenue dans la boutique en ligne BenchChem!

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Melatonin receptor pharmacology GPCR functional assay Chemical probe validation

Choose this specific compound as your matched inactive control for melatonin receptor screening. Unlike generic sulfonylpiperazines that risk off-target activity, this validated negative control (pEC₅₀ <4.5 at hMT₁/hMT₂) is structurally paired with the MT₂-selective agonist UCSF4226. The N-ethanol terminus distinguishes it from des-ethanol analogs and ensures no unintended agonism or inverse agonism. Supplied at ≥98% purity with documented DMSO solubility (2 mg/mL) and defined storage conditions (2–8°C), it is the essential publication-quality negative control for phenotypic screening and target engagement studies involving melatonin receptors.

Molecular Formula C14H21BrN2O3S
Molecular Weight 377.3 g/mol
CAS No. 1704096-09-2
Cat. No. B1408115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS1704096-09-2
Molecular FormulaC14H21BrN2O3S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)CCO)C)Br
InChIInChI=1S/C14H21BrN2O3S/c1-11-9-13(15)10-12(2)14(11)21(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
InChIKeyGASUXSSWJFUCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1704096-09-2): Validated Inactive Control for Melatonin MT₂ Receptor Probe Studies


2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1704096-09-2, Sigma SML2754, ZINC ID Z3670677764) is a synthetic sulfonylpiperazine derivative that serves as a pharmacologically validated inactive control compound for the selective human melatonin MT₂ receptor agonist UCSF4226 [1]. It is supplied as a white-to-beige powder with ≥98% purity (HPLC), soluble in DMSO at 2 mg/mL, and stored at 2–8°C . Its experimentally confirmed lack of functional activity at both hMT₁ (pEC₅₀ <4.5) and hMT₂ (pEC₅₀ <4.5) receptors establishes it as an essential negative control for target engagement and phenotypic screening campaigns involving melatonin receptor modulation [1].

Why Generic Sulfonylpiperazine Substitution Is Not Viable for 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1704096-09-2)


Sulfonylpiperazine derivatives span a broad pharmacological spectrum—from σ₁ receptor ligands to antibacterial LpxH inhibitors [1]—and minor structural modifications profoundly alter target engagement. The ethanol moiety on the N-piperazine terminus of this compound is the critical structural feature that distinguishes it from both the active MT₂ agonist UCSF4226 (a pyridinamine chemotype) and the closely related des-ethanol analog 1-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine [2]. Simply substituting a generic sulfonylpiperazine risks introducing unintended agonism, inverse agonism, or off-target activity at melatonin receptors or other GPCRs, thereby invalidating experimental controls. The quantitative evidence below demonstrates exactly how this specific compound differs functionally and physicochemically from its nearest comparators.

Quantitative Differentiation Evidence: 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1704096-09-2) vs. Structural and Functional Comparators


Functional Inactivity at hMT₁ and hMT₂ Receptors: Direct Comparison with UCSF4226 in cAMP Inhibition Assays

In a head-to-head study using identical assay conditions, the target compound Z3670677764 (SML2754) exhibited no measurable functional activity at either human MT₁ or MT₂ melatonin receptors (pEC₅₀ <4.5 at both receptors, tested up to 30 µM), whereas its active counterpart UCSF4226 (ZINC128734226, SML2753) displayed robust and MT₂-preferential activity: hMT₁ pEC₅₀ = 6.8 ± 0.2 (79 ± 3% Emax), hMT₂ pEC₅₀ = 8.2 ± 0.1 (89 ± 3% Emax) [1]. This difference of >3.7 log units (>5,000-fold) in potency at hMT₂ confirms the compound's utility as a matched inactive control.

Melatonin receptor pharmacology GPCR functional assay Chemical probe validation Inactive control

Distinction from Co-Panel Inactive Control ZINC37781618 (SML2752): Probe Set Specificity

Within the same Nature study, an additional inactive control ZINC37781618 (SML2752) was validated as the matched negative control for the MT₁-selective inverse agonist UCSF7447 [1]. Both Z3670677764 (SML2754) and ZINC37781618 (SML2752) are inactive at hMT₁ and hMT₂ (pEC₅₀ <4.5, n=3 each), but they belong to structurally distinct chemotypes: Z3670677764 is a bromo-dimethylphenyl sulfonylpiperazine-ethanol, while ZINC37781618 is a chlorophenyl-triazolyl-benzenemethanamine . This structural orthogonality means they cannot be used interchangeably—each is specifically paired with its active probe counterpart (UCSF4226 and UCSF7447, respectively) to control for chemotype-specific off-target effects.

Chemical probe set Melatonin receptor selectivity Negative control specificity

Physicochemical Differentiation from the Des-Ethanol Analog: Impact of the N-Ethanol Moiety on Solubility and H-Bond Profile

Removal of the N-ethanol group yields 1-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine (PubChem CID 119961834), which lacks the hydroxyl hydrogen bond donor and exhibits a substantially lower computed LogP (XLogP3-AA = 1.8) compared with the target compound (LogP = 3.19) [1][2]. The target compound has 1 hydrogen bond donor (the ethanol -OH) and 5 hydrogen bond acceptors, versus 1 donor and 4 acceptors for the des-ethanol analog [2]. This difference directly impacts aqueous solubility and membrane permeability profiles, which are critical for cell-based assay performance.

Physicochemical properties Solubility Hydrogen bonding SAR

Physicochemical Differentiation from the N-Ethyl Analog: Boiling Point and Density Differences Reveal Intermolecular Interaction Shifts

Substitution of the N-ethanol group with an N-ethyl group produces 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (CAS 1704067-23-1), which lacks both the hydroxyl H-bond donor and the oxygen H-bond acceptor [1]. This structural change results in a lower computed density (1.4 vs. 1.5 g/cm³) and a substantially lower boiling point (447.1 vs. 506.4 °C), consistent with weaker intermolecular hydrogen bonding in the N-ethyl analog [1][2]. The ethanol-bearing target compound also has a higher flash point (260.0 vs. 224.2 °C), indicative of different thermal stability and handling requirements.

Thermal stability Density Alkyl chain SAR Purification

Validated Purity and Formulation Profile: QC-Grade Specification for Reproducible Assay Performance

The Sigma-Aldrich SML2754 product specification guarantees ≥98% purity by HPLC, with defined solubility (DMSO: 2 mg/mL, clear) and storage conditions (2–8°C) . In contrast, the N-ethyl analog 1-((4-bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine is typically supplied at 95% purity by non-validated vendors, with solubility not systematically reported . For receptor pharmacology assays run at concentrations up to 30 µM, a 3% purity difference can translate to impurity concentrations that may exceed the active probe's EC₅₀, introducing false-positive signals.

Quality control Assay reproducibility Chemical probe standards DMSO solubility

Structural Basis for Inactivity: Chemotype Divergence from Active MT₂ Agonist UCSF4226 Explains Functional Silence

UCSF4226 (N-[[5-methoxy-2-(1-methylethyl)phenyl]methyl]-3-pyridinamine) derives its MT₂ activity from a pyridinamine scaffold that occupies the orthosteric binding site of the melatonin receptor, as validated by structure-based docking against the MT₁ crystal structure [1]. The target compound Z3670677764 shares no topological similarity with this active chemotype: it features a bromo-dimethylphenyl sulfonyl group attached to a piperazine ring bearing an N-ethanol substituent—a scaffold that was among those tested and found inactive in the same ultra-large docking screen of >150 million virtual molecules [1]. The absence of the critical pyridinamine pharmacophore and the presence of the bulky bromo-dimethylphenyl sulfonyl group sterically and electrostatically preclude productive engagement of the melatonin receptor orthosteric site.

Chemotype comparison Structure-activity relationship GPCR orthosteric site Docking

Validated Application Scenarios for 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol (CAS 1704096-09-2)


Negative Control for MT₂-Selective Agonist UCSF4226 in cAMP Functional Assays

In HEK cell-based cAMP inhibition assays expressing hMT₁ or hMT₂ receptors, this compound (SML2754) serves as the required matched inactive control for the MT₂-selective agonist UCSF4226 (SML2753). Both compounds are tested in parallel at concentrations up to 30 µM; the active probe shows pEC₅₀ = 8.2 at hMT₂, while the inactive control exhibits pEC₅₀ <4.5, confirming that observed cAMP modulation is receptor-mediated [1]. This paired use is essential for publication-quality chemical probe studies.

Chemotype-Specific Counter-Screen in MT₁ vs. MT₂ Selectivity Profiling

When profiling novel melatonin receptor ligands for MT₁/MT₂ selectivity, Z3670677764 (SML2754) is used alongside ZINC37781618 (SML2752) as structurally orthogonal inactive controls [1]. Because the two inactive controls belong to different chemotypes (sulfonylpiperazine-ethanol vs. chlorophenyl-triazolyl-benzenemethanamine), any compound that shows differential activity when benchmarked against both controls can be flagged for potential chemotype-specific assay interference rather than true receptor pharmacology.

Reference Standard for HPLC Purity Calibration in Sulfonylpiperazine Derivative Synthesis

With a certified purity of ≥98% by HPLC and well-characterized physicochemical properties (density 1.5 g/cm³, LogP 3.19, MW 377.297) [1], this compound can serve as a retention time and purity reference standard for the chromatographic analysis of novel sulfonylpiperazine derivatives synthesized in medicinal chemistry programs targeting GPCRs or other receptor families .

Solubility and Formulation Benchmark for N-Ethanol Functionalized Piperazines

The documented DMSO solubility (2 mg/mL, clear solution) and defined storage conditions (2–8°C) [1] establish this compound as a benchmark for comparing the formulation behavior of other N-ethanol-substituted sulfonylpiperazines. The presence of the ethanol hydroxyl group confers hydrogen bonding capacity (1 HBD, 5 HBA) that differentiates it from N-alkyl analogs (0 HBD, 4 HBA), directly affecting solubility in polar aprotic solvents used in cell-based assays .

Quote Request

Request a Quote for 2-(4-((4-Bromo-2,6-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.